molecular formula C20H24N4O2 B12176752 2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

Cat. No.: B12176752
M. Wt: 352.4 g/mol
InChI Key: UHGHVTFRWBTFQM-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a triazolopyridine moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.

    Attachment of the Pentyl Chain: The pentyl chain is introduced through alkylation reactions, often using halogenated pentyl derivatives.

    Coupling with Methoxyphenyl Acetamide: The final step involves coupling the triazolopyridine-pentyl intermediate with methoxyphenyl acetamide using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions to yield different hydrogenated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated triazolopyridine derivatives.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain kinases or bind to specific receptors, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group, triazolopyridine moiety, and acetamide linkage make it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]acetamide

InChI

InChI=1S/C20H24N4O2/c1-26-17-10-5-4-9-16(17)15-20(25)21-13-7-2-3-11-18-22-23-19-12-6-8-14-24(18)19/h4-6,8-10,12,14H,2-3,7,11,13,15H2,1H3,(H,21,25)

InChI Key

UHGHVTFRWBTFQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCCCCCC2=NN=C3N2C=CC=C3

Origin of Product

United States

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